Technical Whitepaper: S4 (Andarine, GTx-007)
Technical Whitepaper: S4 (Andarine, GTx-007)
An in-depth technical guide on the selective androgen receptor modulator (SARM) S4 (Andarine) is provided below. No compound named "K4-S4" could be identified in publicly available scientific literature; it is presumed that this was a typographical error for S4.
Audience: Researchers, scientists, and drug development professionals.
Introduction
S4, also known as Andarine or GTx-007, is an orally bioavailable, non-steroidal Selective Androgen Receptor Modulator (SARM). [1]It was initially developed by GTX, Inc. for the potential treatment of conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH). [1][2]As one of the earlier SARMs to be developed, it showed promise in preclinical studies for its ability to selectively stimulate anabolic activity in muscle and bone tissue with reduced androgenic effects on other tissues like the prostate. [3][4][5] Andarine was investigated as a lead compound, with bicalutamide, a non-steroidal antiandrogen, serving as a basis for its development. [2]Despite promising preclinical data, the development of Andarine was discontinued, and it did not proceed through published Phase I human clinical trials. [3][4]This was reportedly due to a lack of potency relative to newer SARMs like Ostarine (MK-2866) and the occurrence of side effects, most notably vision disturbances. [3][4]
Mechanism of Action
Andarine functions as a partial agonist of the androgen receptor (AR). [2]Its tissue selectivity is a key feature; it demonstrates full agonistic activity in muscle tissue and acts as a partial agonist in the prostate. [4][6]This selective action allows it to promote anabolic effects in muscle and bone while having a less pronounced impact on androgenic tissues. [5][7] The binding affinity of Andarine to the androgen receptor has been demonstrated in vitro, with a reported Ki of 7.5 nM. [4][6]Upon binding to the AR, Andarine initiates a cascade of events that lead to anabolic effects, including increased muscle mass and bone mineral density. [4][6]Unlike testosterone, Andarine does not appear to aromatize into estrogen. [6][8]
Signaling Pathway of S4 (Andarine)
Caption: S4 (Andarine) Signaling Pathway.
Pharmacokinetics
Preclinical studies in rats have provided insights into the pharmacokinetic profile of Andarine. It is rapidly absorbed after oral administration, with peak plasma concentrations occurring between 48 and 84 minutes. [3][4][6]Andarine also exhibits high oral bioavailability, with studies indicating a rate of approximately 95%. [5]The half-life of Andarine in rats has been reported to be around 4 hours. [5]However, anecdotal reports from human users suggest a potentially longer half-life, though this has not been substantiated by clinical data. [9]
| Pharmacokinetic Parameter | Value (in rats) | Reference |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | 48-84 minutes | [3][4][6] |
| Oral Bioavailability | ~95% | [5] |
| Half-life (t1/2) | ~4 hours | [5]|
Preclinical Efficacy
The efficacy of Andarine has been evaluated in several preclinical animal models, primarily focusing on its anabolic effects on muscle and bone and its androgenic effects on the prostate.
Effects on Muscle and Bone
In a study involving castrated male rats, Andarine demonstrated the ability to restore muscle mass. At a dose of 0.5 mg per day, it restored 101% of the levator ani muscle weight. [2]Another study in orchidectomized rats showed that Andarine treatment improved muscle strength and body composition. [7] Andarine has also shown beneficial effects on bone. In ovariectomized female rats, a model for postmenopausal osteoporosis, Andarine treatment maintained whole-body and trabecular bone mineral density, increased bone strength, and prevented bone loss. [4][6][7]Its efficacy in bone retention was reported to be greater than that of dihydrotestosterone (DHT). [4][6]
Effects on Prostate
A key aspect of Andarine's selectivity is its reduced impact on the prostate compared to traditional androgens. In a study comparing S4 to testosterone propionate (TP), S4 selectively increased prostate weight to 33.8% of the intact control, while TP non-selectively increased it to 121%. [4]In the same study, S4 increased levator ani muscle weight to 101% of the intact control, compared to 104% for TP. [4]In intact male rats, a daily dose of 0.5 mg of Andarine reduced prostate weight to 79.4%. [2]
| Study Model | Treatment | Prostate Weight (% of Intact Control) | Levator Ani Muscle Weight (% of Intact Control) | Reference |
|---|---|---|---|---|
| Castrated Rats | S4 (0.5 mg/day) | 32.5% | 101% | [2] |
| Castrated Rats | Testosterone Propionate | 121% | 104% | [4] |
| Intact Male Rats | S4 (0.5 mg/day) | 79.4% | Non-significant increase | [2]|
Experimental Protocol: Study in Castrated Male Rats
A representative experimental protocol for evaluating the efficacy of Andarine in castrated male rats would typically involve the following steps:
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Animal Model: Adult male rats are surgically castrated (orchidectomized) to eliminate endogenous testosterone production. A control group of intact (non-castrated) rats is also maintained.
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Acclimation: The animals are allowed to acclimate for a period, typically one to two weeks, post-surgery.
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Treatment Groups: The castrated rats are divided into several groups: a vehicle control group (receiving the delivery vehicle for the drug), and one or more Andarine treatment groups at varying dosages. An intact control group receives the vehicle.
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Drug Administration: Andarine is administered orally on a daily basis for a specified duration, for example, 4 to 12 weeks.
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Monitoring: Body weight and food intake are monitored regularly throughout the study.
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Endpoint Analysis: At the end of the treatment period, the animals are euthanized. The levator ani muscle and the prostate gland are carefully dissected and weighed. Blood samples may also be collected to measure hormone levels (e.g., LH, FSH).
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Data Analysis: The weights of the target tissues are compared between the different treatment groups and the control groups. Statistical analysis is performed to determine the significance of the observed effects.
Experimental Workflow Diagram
Caption: A typical experimental workflow for preclinical evaluation of S4.
Safety and Toxicology
While preclinical animal studies did not report significant adverse effects, a notable side effect that emerged from anecdotal human use and reportedly contributed to the cessation of its clinical development is vision impairment. [3][4]Users have reported symptoms such as a yellow tint to their vision and difficulty adjusting to low-light conditions (night blindness). [3]This is thought to be due to Andarine binding to androgen receptors in the eye. [3] Like other SARMs, Andarine can suppress natural testosterone production, which may lead to endocrine disruption. [3]The degree of suppression is generally considered to be less than that caused by traditional anabolic steroids. [4]Preclinical data suggests that Andarine exhibits only mild suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) at therapeutic dosages. [4][6]
Conclusion
S4 (Andarine) is a selective androgen receptor modulator that has demonstrated significant anabolic effects in muscle and bone with a greater degree of tissue selectivity compared to traditional anabolic steroids in preclinical models. Its development was halted, likely due to a combination of vision-related side effects and the emergence of more potent SARMs. Despite its discontinued clinical development, Andarine remains a subject of interest in research settings for its tissue-selective anabolic properties. Further investigation would be necessary to fully characterize its efficacy and safety profile in humans. Andarine is not approved by the FDA for human use and is listed as a prohibited substance by the World Anti-Doping Agency (WADA).
References
- 1. buysteroidsuae.com [buysteroidsuae.com]
- 2. Andarine - Wikipedia [en.wikipedia.org]
- 3. swolverine.com [swolverine.com]
- 4. moreplatesmoredates.com [moreplatesmoredates.com]
- 5. fitscience.co [fitscience.co]
- 6. youtube.com [youtube.com]
- 7. Andarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. jpnm.org [jpnm.org]
- 9. google.com [google.com]
